REACTION_CXSMILES
|
FC(F)(F)C([O-])=O.[Cl:8][C:9]1[C:13]([Cl:14])=[C:12]([CH3:15])[NH:11][C:10]=1[C:16]([NH:18][CH:19]1[CH2:24][CH2:23][NH2+:22][CH2:21][CH2:20]1)=[O:17].C(Cl)(Cl)Cl.C(O)(C)C.C([O-])([O-])=O.[Na+].[Na+]>O>[Cl:8][C:9]1[C:13]([Cl:14])=[C:12]([CH3:15])[NH:11][C:10]=1[C:16]([NH:18][CH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)=[O:17] |f:0.1,2.3,4.5.6|
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Name
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4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidinium trifluoroacetate
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Quantity
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6.07 g
|
Type
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reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.ClC1=C(NC(=C1Cl)C)C(=O)NC1CC[NH2+]CC1
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Name
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Intermediate 86
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC(C(=O)[O-])(F)F.ClC1=C(NC(=C1Cl)C)C(=O)NC1CC[NH2+]CC1
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Name
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CHCl3 isopropanol
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Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The organic portion was separated
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Type
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WASH
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Details
|
the aqueous portion was washed with 100 ml portions of CHCl3:isopropanol (3:1) five times
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to a yellow solid (2.73 g, 64%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |